

Tredaptive (Niacin/Laropiprant): Clinical Trial Application Notes and Protocols

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Compound of Interest

Compound Name: Tredaptive

Cat. No.: B1245522

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tredaptive was a combination therapy product containing extended-release nicotinic acid (niacin) and laropiprant. It was developed to manage dyslipidemia by concurrently raising high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol and triglycerides. Niacin has long been recognized for its beneficial effects on the lipid profile; however, its clinical utility is often hampered by a common side effect: cutaneous flushing. This flushing is primarily mediated by the release of prostaglandin D2 (PGD2). Laropiprant was incorporated as a selective antagonist of the PGD2 receptor subtype 1 (DP1) to mitigate this niacin-induced flushing. Despite its approval in numerous countries, **Tredaptive** was withdrawn from the market following the results of the pivotal HPS2-THRIVE clinical trial, which failed to demonstrate a significant cardiovascular benefit when added to statin therapy and revealed an increased risk of serious non-fatal adverse events.

These application notes provide a detailed overview of the clinical trial protocols for **Tredaptive**, with a focus on the landmark Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE). The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular medicine.

Mechanism of Action

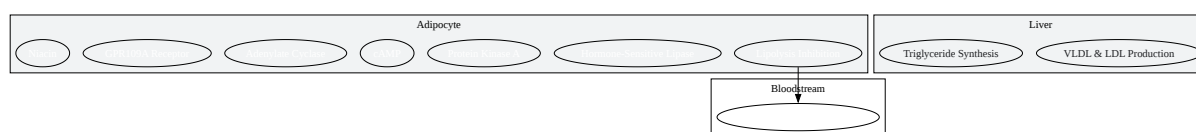
Tredaptive's therapeutic approach was based on the complementary actions of its two active ingredients:

- **Niacin (Nicotinic Acid):** The lipid-modifying effects of niacin are not entirely understood. One of the primary mechanisms involves the inhibition of lipase in adipose tissue, which reduces the release of free fatty acids into the bloodstream.^[1] This decrease in circulating free fatty acids leads to reduced triglyceride synthesis in the liver and a subsequent decrease in the production of very-low-density lipoprotein (VLDL) and LDL cholesterol.^[1] Niacin also contributes to an increase in HDL cholesterol levels, although the precise pathway for this effect is still under investigation.^[1]
- **Laropiprant:** The primary role of laropiprant was to counteract the flushing side effect of niacin. Niacin-induced flushing is caused by the synthesis and release of PGD₂, which binds to DP1 receptors on vascular smooth muscle cells, leading to vasodilation.^[2] Laropiprant is a selective antagonist of the DP1 receptor, thereby blocking the downstream signaling cascade that results in cutaneous flushing.^{[2][3]}

Signaling Pathways

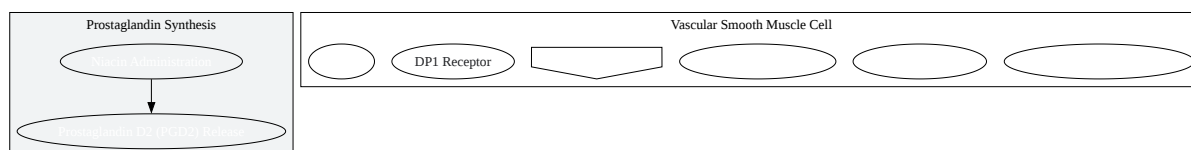
The signaling pathways for niacin's lipid-modifying effects and laropiprant's anti-flushing action are distinct.

Niacin Signaling Pathway



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Laropiprant Signaling Pathway in Cutaneous Vasodilation

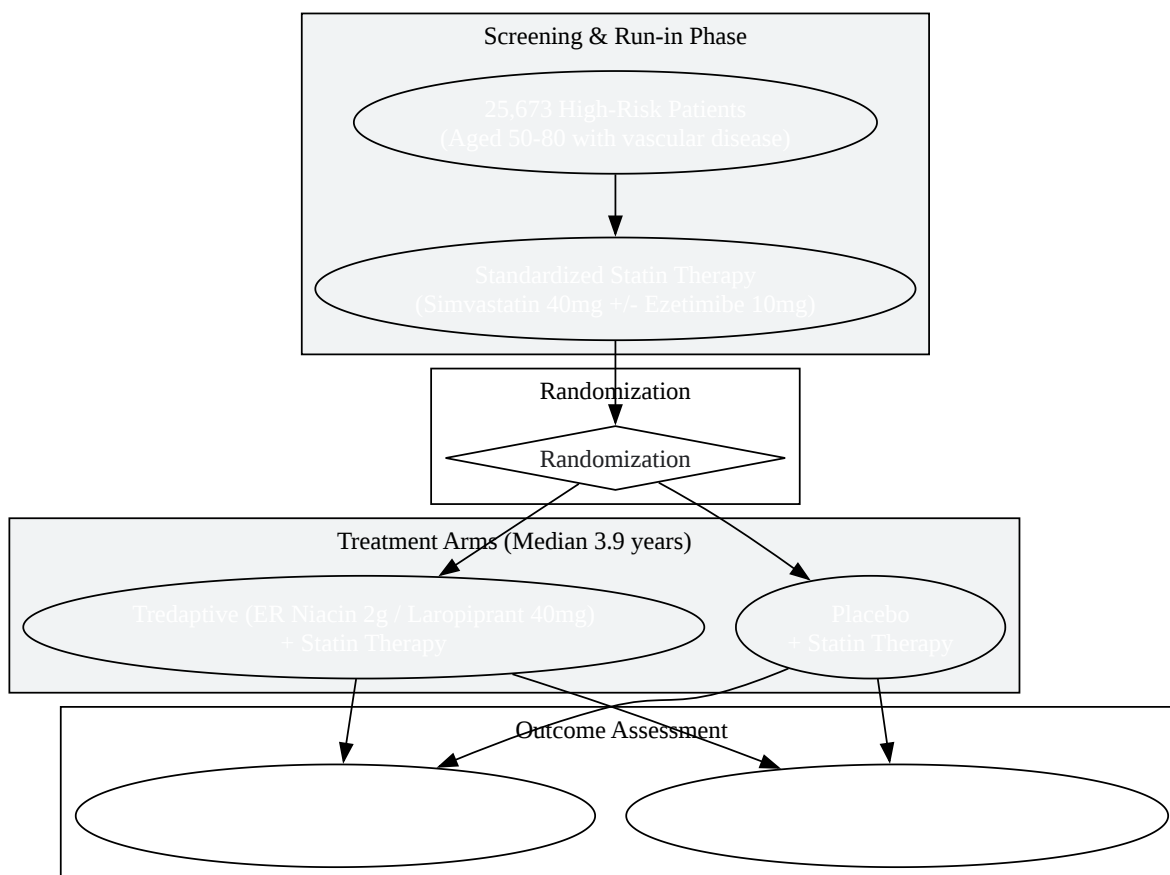


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Key Clinical Trial: HPS2-THRIVE

The most definitive clinical trial for **Tredaptive** was the HPS2-THRIVE study. This large, randomized, placebo-controlled trial was designed to assess whether adding extended-release niacin/laropiprant to effective statin-based therapy would reduce the risk of major vascular events in a high-risk population.

Experimental Workflow for HPS2-THRIVE



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Experimental Protocol: HPS2-THRIVE

1. Study Objective:

- Primary Aim: To assess the effect of raising HDL cholesterol with extended-release niacin/laropirant 2g versus a matching placebo on the time to the first major vascular event

in a large population of high-risk patients.[4]

- Secondary Aim: To evaluate the safety and tolerability of the combination therapy.

2. Patient Population:

- Inclusion Criteria: 25,673 patients aged 50-80 years with pre-existing atherosclerotic vascular disease.[4][5][6][7][8] A significant portion of the participants also had diabetes.[4]
- Exclusion Criteria: Patients for whom statin or niacin therapy was contraindicated or for whom more potent lipid-lowering treatments were deemed necessary.[9]

3. Study Design:

- A large-scale, multicenter, randomized, double-blind, placebo-controlled trial.[6]
- The study was conducted in 240 clinics across six countries.[6]
- Patients were followed for a median duration of 3.9 years.[5][7][8][10]

4. Treatment Protocol:

- Run-in Phase: All participants received standardized LDL-lowering therapy with simvastatin 40 mg daily, with the addition of ezetimibe 10 mg daily if required.[4][6][11]
- Randomization: Patients were randomly assigned to one of two treatment groups:
 - Treatment Group: Extended-release niacin 2g and laropirant 40mg daily, in addition to their background statin therapy.
 - Control Group: Matching placebo daily, in addition to their background statin therapy.[6]

5. Endpoints:

- Primary Efficacy Endpoint: The time to the first occurrence of a "major vascular event," defined as a composite of non-fatal myocardial infarction, coronary death, non-fatal or fatal stroke, or any arterial revascularization.[4][10]

- Primary Safety Endpoints: Assessment of serious adverse events, with a pre-specified focus on muscle and liver-related outcomes.[9]

6. Statistical Analysis:

- The primary analysis was a time-to-event analysis comparing the two treatment arms.
- The study was designed to have sufficient statistical power to detect a clinically meaningful reduction in major vascular events.

Summary of Clinical Trial Data

Efficacy Outcomes: HPS2-THRIVE

Endpoint	Tredaptive + Statin Group	Placebo + Statin Group	Risk Ratio (95% CI)	p-value
Primary Composite Endpoint				
(Major Vascular Events)	13.2% (n=1,696)	13.7% (n=1,758)	0.96 (0.90-1.03)	0.29

Data sourced from HPS2-THRIVE study results as presented at the American College of Cardiology Scientific Sessions.[10]

The results demonstrated that the addition of **Tredaptive** to statin therapy did not lead to a statistically significant reduction in the risk of major vascular events compared to statin therapy alone.[10]

Safety Outcomes: HPS2-THRIVE

The HPS2-THRIVE trial revealed a statistically significant increase in the incidence of several types of non-fatal serious adverse events in the **Tredaptive** group compared to the placebo group.[10]

Adverse Event Category	Tredaptive + Statin Group	Placebo + Statin Group	Significance
Serious Non-fatal Adverse Events	Increased Incidence	Statistically Significant	
Disturbances in Diabetes Control	Increased Risk	Statistically Significant	
New Onset Diabetes	Increased Risk	Statistically Significant	
Gastrointestinal Events	Increased Risk	Statistically Significant	
Musculoskeletal Events (including myopathy)	Increased Risk	Statistically Significant	
Skin-related Events	Increased Risk	Statistically Significant	
Infections	Increased Risk	Statistically Significant	
Bleeding (including gastrointestinal and intracranial)	Increased Risk	Statistically Significant	

Data compiled from HPS2-THRIVE study findings.[\[6\]](#)[\[10\]](#)

Conclusion for Drug Development Professionals

The clinical development and subsequent withdrawal of **Tredaptive** offer several critical lessons for the pharmaceutical industry. While the drug was successfully designed to address a well-known side effect of a lipid-modifying agent, the ultimate failure to demonstrate a clinical benefit in a large-scale outcomes trial underscores the importance of robust efficacy data. The HPS2-THRIVE study highlights that improvements in surrogate markers, such as HDL cholesterol levels, do not always translate into a reduction in cardiovascular events. Furthermore, the emergence of unexpected serious adverse events in a large patient population emphasizes the necessity of comprehensive and long-term safety assessments. The **Tredaptive** case serves as a significant case study in the challenges of developing

therapies for cardiovascular risk reduction, particularly in patient populations already receiving effective standard-of-care treatments like statins.

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